Selectivity Profile: Negligible Inhibition of CDK5/p25 and MAO-A Defines a Narrow Target Spectrum
This compound demonstrates a clean selectivity profile against common off-targets. In standardized radiometric assays, it exhibits IC50 values greater than 10,000 nM against both cyclin-dependent kinase 5 (CDK5/p25) and monoamine oxidase A (MAO-A) [1]. In contrast, many unsubstituted or differently functionalized 3-oxabicyclo[3.3.1]nonane derivatives show significant inhibitory activity against various kinases and DNA repair enzymes in the sub-micromolar to low micromolar range [2]. This data suggests that the specific 9-amino-7-one substitution pattern does not promiscuously engage ATP-binding pockets or amine oxidases, making it a suitable scaffold for projects requiring target selectivity or for use as a negative control in kinase inhibitor campaigns.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | CDK5/p25: >10,000 nM; MAO-A: >10,000 nM |
| Comparator Or Baseline | Typical 3-oxabicyclo[3.3.1]nonane-based TDP1 inhibitors: IC50 = 0.65 μM to >100 μM; active kinase inhibitors in class: IC50 < 1 μM |
| Quantified Difference | At least 15-fold lower potency against these targets compared to the most active in-class compounds; effectively inactive at standard screening concentrations. |
| Conditions | CDK5/p25: Recombinant human enzyme expressed in Sf9 insect cells, 60 min incubation, radiometric detection with [γ-33P]ATP. MAO-A: Human recombinant MAO-A, 1 hr incubation, MAO-Glo luminescence assay. |
Why This Matters
Demonstrates a low polypharmacology risk, enabling use as a selective control or as a starting point for developing target-specific probes without confounding off-target activity.
- [1] BindingDB. BDBM50466843 / CHEMBL4283240. Affinity data for 9-Amino-3-oxabicyclo[3.3.1]nonan-7-one. View Source
- [2] Mozhaitsev, E. S.; Zakharenko, A. L.; Suslov, E. V.; et al. Design, Synthesis, and Biological Investigation of Novel Classes of 3-Carene-Derived Potent Inhibitors of TDP1. Molecules 2020, 25 (15), 3496. View Source
